2-(Benzyloxy)-5-bromobenzoyl chloride
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Overview
Description
2-(Benzyloxy)-5-bromobenzoyl chloride is an organic compound with the molecular formula C14H10BrClO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a benzyloxy group at the 2-position and a bromine atom at the 5-position. This compound is used in various chemical reactions and has applications in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromobenzoyl chloride typically involves the following steps:
Bromination: The starting material, 2-benzyloxybenzoyl chloride, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for purification and quality control is also common.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to 2-(benzyloxy)-5-bromobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.
2-(Benzyloxy)-5-bromobenzyl Alcohol: Formed from reduction reactions.
Benzoic Acid Derivatives: Formed from oxidation reactions.
Scientific Research Applications
2-(Benzyloxy)-5-bromobenzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromobenzoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles such as amines, alcohols, and thiols, forming covalent bonds with these nucleophiles. This reactivity is utilized in various chemical transformations and biological studies to modify molecules and study their interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoyl Chloride: Lacks the bromine substituent at the 5-position.
5-Bromobenzoyl Chloride: Lacks the benzyloxy substituent at the 2-position.
2-(Benzyloxy)-5-chlorobenzoyl Chloride: Has a chlorine substituent instead of bromine at the 5-position.
Uniqueness
2-(Benzyloxy)-5-bromobenzoyl chloride is unique due to the presence of both the benzyloxy and bromine substituents, which confer specific reactivity and properties. The combination of these substituents allows for selective reactions and applications in organic synthesis and pharmaceutical research that are not possible with the similar compounds listed above.
Properties
IUPAC Name |
5-bromo-2-phenylmethoxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYJXRFBVUZFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269256 |
Source
|
Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-51-3 |
Source
|
Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-(phenylmethoxy)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101269256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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